4-(2,4-Dichlorophenoxy)but-2-ynoic acid
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Overview
Description
4-(2,4-Dichlorophenoxy)but-2-ynoic acid is a chemical compound with the molecular formula C10H6Cl2O3. It is known for its applications in various fields, including agriculture and scientific research. This compound is characterized by the presence of a dichlorophenoxy group attached to a butynoic acid moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy)but-2-ynoic acid typically involves the reaction of 2,4-dichlorophenol with but-2-ynoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenoxy)but-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dichlorophenoxy group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(2,4-Dichlorophenoxy)but-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including herbicidal and pesticidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of agricultural chemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenoxy)but-2-ynoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with metabolic pathways, leading to its observed effects. For example, it may act as an inhibitor of specific enzymes involved in plant growth, making it useful as a herbicide.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenoxy)butyric acid: Similar in structure but lacks the alkyne group.
2,4-Dichlorophenoxyacetic acid: Another related compound with herbicidal properties.
Uniqueness
4-(2,4-Dichlorophenoxy)but-2-ynoic acid is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other similar compounds and contributes to its specific properties and uses.
Properties
CAS No. |
33313-68-7 |
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Molecular Formula |
C10H6Cl2O3 |
Molecular Weight |
245.06 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)but-2-ynoic acid |
InChI |
InChI=1S/C10H6Cl2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,5H2,(H,13,14) |
InChI Key |
DOEJSMJURUMYDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC#CC(=O)O |
Origin of Product |
United States |
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